molecular formula C17H19FN2O3S2 B2358103 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methylthiazol-5-yl)ethanone CAS No. 2034607-98-0

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methylthiazol-5-yl)ethanone

Cat. No. B2358103
CAS RN: 2034607-98-0
M. Wt: 382.47
InChI Key: GNEJUYLZEUOBBE-UHFFFAOYSA-N
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Description

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methylthiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C17H19FN2O3S2 and its molecular weight is 382.47. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Application in Receptor Antagonism

An efficient stereoselective synthesis of orally active NK(1) receptor antagonist Aprepitant, which could be structurally related to the specified compound, has been described. This synthesis involved a direct condensation process, followed by a series of chemical transformations leading to the desired alpha-(fluorophenyl)morpholine derivative. This process highlights the compound's role in synthesizing receptor antagonists useful in clinical applications, such as preventing chemotherapy-induced nausea and vomiting (Brands et al., 2003).

Synthesis and Characterization of Novel Sulfanyl Derivatives

A novel series of sulfanyl derivatives related to the compound were synthesized and characterized, showcasing the compound's utility in creating new chemical entities with potential biological activities. These derivatives exhibited significant high antioxidant activity, indicating the compound's relevance in developing antioxidative agents (Sarac, Orek, & Koparır, 2020).

Antimicrobial and Antifungal Activities

Derivatives synthesized from compounds structurally similar to the specified compound have shown antimicrobial and antifungal activities. This indicates the potential of such compounds in contributing to the development of new antimicrobial and antifungal agents, which is crucial in addressing the challenge of antibiotic resistance (Kumar et al., 2019).

Synthesis and Biological Activity of Thiazolyl Derivatives

Another study focused on the synthesis of thiazolyl derivatives related to the specified compound, exploring their biological activities. These compounds were found to have potent immunosuppressive and immunostimulatory effects on immune cells, as well as cytotoxicity against various cancer cell lines, demonstrating the compound's potential in immunology and oncology research (Abdel‐Aziz et al., 2011).

Synthesis of 3D Fragments for Screening Libraries

The compound's framework has been utilized in the synthesis of 1,4-thiazepanones and 1,4-thiazepanes, showcasing its application in generating 3D fragments for screening libraries. These fragments have been identified as new BET bromodomain ligands, illustrating the compound's contribution to the discovery of new therapeutic targets (Pandey et al., 2020).

properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(2-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S2/c1-12-19-11-13(24-12)10-17(21)20-7-6-16(25(22,23)9-8-20)14-4-2-3-5-15(14)18/h2-5,11,16H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEJUYLZEUOBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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